4-(1-Hydroxyethyl)-N,N-dimethylbenzamide
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Overview
Description
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a hydroxyethyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(1-hydroxyethyl)benzoic acid with N,N-dimethylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling factors such as temperature, pressure, and reaction time. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-oxoethyl)-N,N-dimethylbenzamide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 4-(1-oxoethyl)-N,N-dimethylbenzamide
Reduction: 4-(1-hydroxyethyl)-N,N-dimethylbenzylamine
Substitution: Various substituted benzamides depending on the reagents used
Scientific Research Applications
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding or other interactions with enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxyethyl)benzoic acid: Shares the hydroxyethyl group but lacks the dimethylamino group.
N,N-Dimethylbenzamide: Contains the dimethylamino group but lacks the hydroxyethyl group.
4-(1-Oxoethyl)-N,N-dimethylbenzamide: An oxidized derivative of the compound.
Uniqueness
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is unique due to the combination of its hydroxyethyl and dimethylamino groups, which confer specific chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-8,13H,1-3H3 |
InChI Key |
OHKSJQDEHWGONP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)N(C)C)O |
Origin of Product |
United States |
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